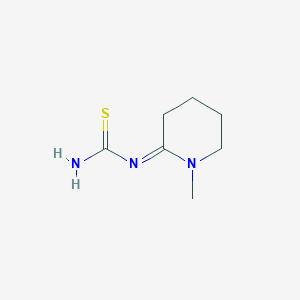

(1-Methyl-2-piperidinylidene)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-piperidinylidene)thiourea, also known as this compound, is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry

In organic synthesis, (1-Methyl-2-piperidinylidene)thiourea serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in the preparation of:

- N-oxide derivatives : These compounds have applications in medicinal chemistry due to their biological activity.

- Substituted pyridine compounds : These are important in drug development and agrochemical formulations.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that thiourea derivatives exhibit significant antimicrobial activity against various pathogens. For example, a series of thiourea derivatives were tested for their efficacy against bacterial strains, showing promising results in inhibiting growth.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported its effectiveness against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Pharmaceutical Development

This compound is being explored as a precursor for developing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for drug design focused on:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways, which could lead to the development of new treatments for conditions such as cancer and infectious diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiourea structure could enhance potency, suggesting avenues for further research into optimized formulations.

Case Study 2: Cancer Cell Apoptosis

In vitro studies revealed that this compound effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. This finding highlights the compound's potential as a lead structure for developing anticancer therapies.

Properties

CAS No. |

126826-79-7 |

|---|---|

Molecular Formula |

C7H13N3S |

Molecular Weight |

171.27 g/mol |

IUPAC Name |

(E)-(1-methylpiperidin-2-ylidene)thiourea |

InChI |

InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |

InChI Key |

DJIPCSXZWOUNKX-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1=NC(=S)N |

Isomeric SMILES |

CN\1CCCC/C1=N\C(=S)N |

Canonical SMILES |

CN1CCCCC1=NC(=S)N |

Synonyms |

(1-Methyl-2-piperidinylidene)thiourea |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.